Cas no 392-96-1 (Benzene, 2-fluoro-1,5-dinitro-3-(trifluoromethyl)-)

Benzene, 2-fluoro-1,5-dinitro-3-(trifluoromethyl)-, is a fluorinated aromatic compound featuring a nitro-substituted benzene ring with additional fluoro and trifluoromethyl functional groups. Its unique structure imparts high electron-withdrawing properties, making it valuable in synthetic organic chemistry, particularly in electrophilic aromatic substitution and nucleophilic displacement reactions. The presence of multiple electron-deficient groups enhances its reactivity as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty materials. The trifluoromethyl group contributes to increased lipophilicity, which can influence solubility and bioavailability in derived compounds. This compound is typically handled under controlled conditions due to its potential reactivity and stability considerations. Its precise functionalization allows for tailored applications in advanced chemical synthesis.
Benzene, 2-fluoro-1,5-dinitro-3-(trifluoromethyl)- structure
392-96-1 structure
Product Name:Benzene, 2-fluoro-1,5-dinitro-3-(trifluoromethyl)-
CAS No:392-96-1
MF:C7H2F4N2O4
MW:254.095395565033
CID:3962914
PubChem ID:17862438
Update Time:2025-06-07

Benzene, 2-fluoro-1,5-dinitro-3-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-fluoro-1,5-dinitro-3-(trifluoromethyl)-
    • 2-fluoro-15-dinitro-3-(trifluoromethyl)benzene
    • SCHEMBL1531153
    • 392-96-1
    • 2-FLUORO-1,5-DINITRO-3-(TRIFLUOROMETHYL)BENZENE
    • BS-32385
    • 3,5-dinitro-2-fluorobenzotrifluoride
    • Inchi: 1S/C7H2F4N2O4/c8-6-4(7(9,10)11)1-3(12(14)15)2-5(6)13(16)17/h1-2H
    • InChI Key: VCYHGXUXEKNESO-UHFFFAOYSA-N
    • SMILES: FC1C(=CC(=CC=1C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 253.99506920g/mol
  • Monoisotopic Mass: 253.99506920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 91.6Ų

Benzene, 2-fluoro-1,5-dinitro-3-(trifluoromethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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392-96-1 95%
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A2B Chem LLC
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A2B Chem LLC
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